(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
CAS No.:
Cat. No.: VC17504658
Molecular Formula: C14H19N3O2
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N3O2 |
|---|---|
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | tert-butyl 5-[(1S)-1-aminoethyl]pyrrolo[3,2-b]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C14H19N3O2/c1-9(15)10-5-6-12-11(16-10)7-8-17(12)13(18)19-14(2,3)4/h5-9H,15H2,1-4H3/t9-/m0/s1 |
| Standard InChI Key | DOOWZABHUUQXHQ-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](C1=NC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C1=NC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)N |
Introduction
Chemical Structure and Stereochemical Considerations
The molecular framework of (S)-tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate combines a bicyclic pyrrolopyridine system with two functional groups: a Boc-protected nitrogen and a chiral aminoethyl side chain. The pyrrolo[3,2-b]pyridine moiety consists of a six-membered pyridine ring fused to a five-membered pyrrole, with the Boc group at the pyrrole nitrogen and the aminoethyl group at the pyridine’s 5-position .
The stereogenic center at the aminoethyl group’s α-carbon confers enantioselective properties. The (S)-configuration influences molecular interactions, particularly in biological systems where chirality affects receptor binding and metabolic pathways . Computational modeling predicts a tetrahedral geometry around the chiral center, with the amino group’s spatial orientation playing a critical role in hydrogen-bonding interactions.
Synthesis and Optimization Strategies
Boc Protection of the Pyrrolopyridine Core
The synthesis of Boc-protected pyrrolopyridines typically involves reacting the parent heterocycle with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. For example, tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate is synthesized in 92–98% yield using triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in acetonitrile or dichloromethane . Similar conditions could apply to the 3,2-b isomer, though regioselectivity must be controlled to ensure Boc attachment at the pyrrole nitrogen.
Enantiomeric Resolution
If racemic mixtures form during synthesis, chiral chromatography or enzymatic resolution could isolate the (S)-enantiomer. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is commonly employed for such separations .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₂ |
| Molecular Weight | 261.32 g/mol |
| Log P (Predicted) | 1.8–2.5 |
| Solubility (Water) | ~0.15 mg/mL (Sparingly soluble) |
| pKa (Amino Group) | ~9.5–10.5 |
The Boc group enhances lipophilicity (Log P ~2.1) , while the aminoethyl group introduces polarity, balancing solubility in organic and aqueous media. The compound’s melting point is estimated at 65–75°C based on analogous Boc-protected pyrrolopyridines .
Pharmacological Profile
Enzyme Interactions
Boc-protected pyrrolopyridines exhibit inhibitory activity against cytochrome P450 isoforms (e.g., CYP1A2 and CYP2C19) . The aminoethyl substituent may augment binding to enzymatic active sites through hydrogen bonding or ionic interactions. Molecular docking studies suggest potential affinity for kinases, given the pyrrolopyridine scaffold’s resemblance to ATP-competitive inhibitors.
Bioavailability Predictions
Applications in Drug Discovery
This compound serves as a versatile intermediate for:
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Kinase Inhibitors: The pyrrolopyridine core mimics purine motifs, enabling ATP-binding site interactions.
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Anticancer Agents: Functionalization of the aminoethyl group could yield targeted therapies.
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Neurological Drugs: BBB permeability supports potential use in neurodegenerative disease models.
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